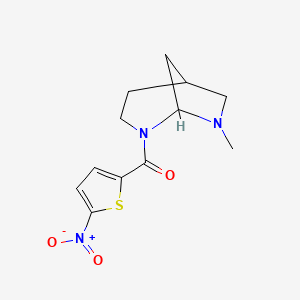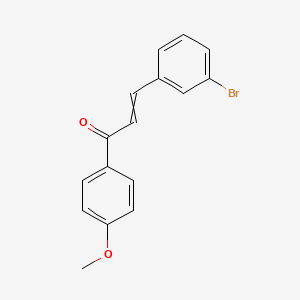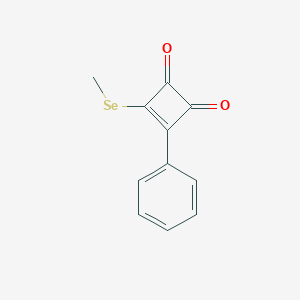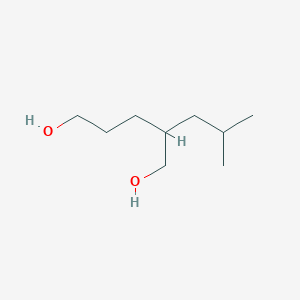![molecular formula C16H20Cl2N2 B14610851 1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole CAS No. 61019-49-6](/img/structure/B14610851.png)
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with heptyl imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cell membranes, altering their permeability and leading to cell death in microbial organisms.
Comparación Con Compuestos Similares
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole can be compared to other similar compounds, such as:
1-[3-(2,4-Dichlorophenyl)hexyl]-1H-imidazole: Similar structure but with a shorter alkyl chain.
1-[3-(2,4-Dichlorophenyl)octyl]-1H-imidazole: Similar structure but with a longer alkyl chain.
1-[3-(2,4-Dichlorophenyl)heptyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of the dichlorophenyl group and the heptyl chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61019-49-6 |
|---|---|
Fórmula molecular |
C16H20Cl2N2 |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
1-[3-(2,4-dichlorophenyl)heptyl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-2-3-4-13(7-9-20-10-8-19-12-20)15-6-5-14(17)11-16(15)18/h5-6,8,10-13H,2-4,7,9H2,1H3 |
Clave InChI |
ZCPUEMAVVMPEAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)




![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)

